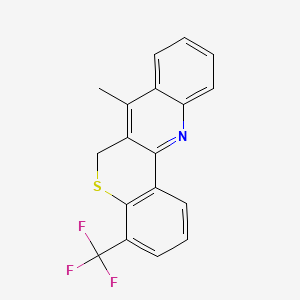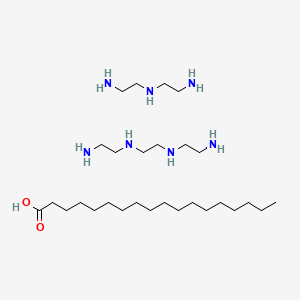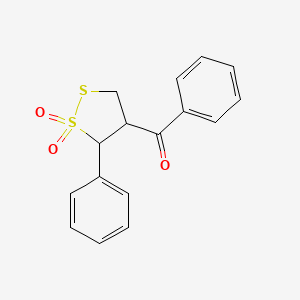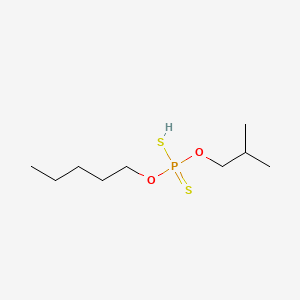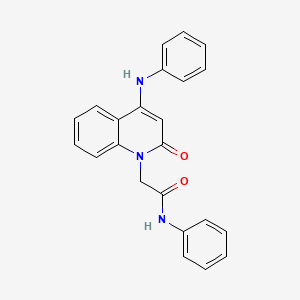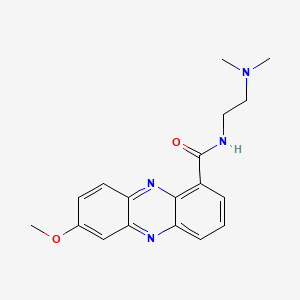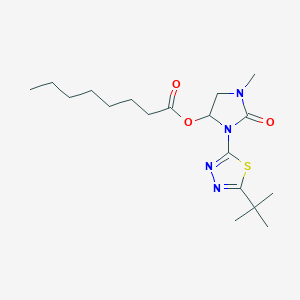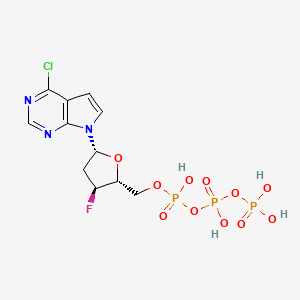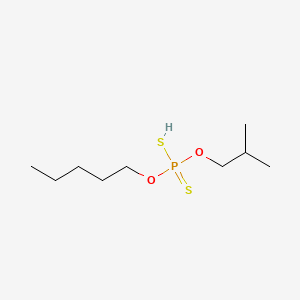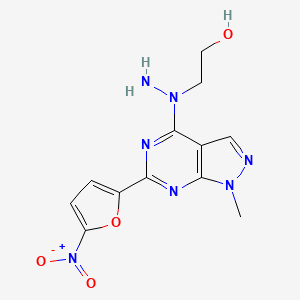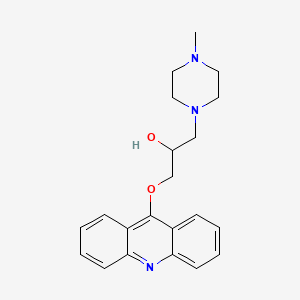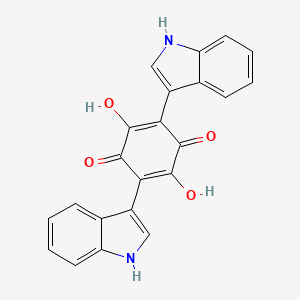
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes both quinoline and aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-2,4-dione under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline or aniline moieties.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilino-2-oxo-1(2H)-quinoline derivatives: These compounds share a similar core structure but may have different substituents.
N-Phenylacetamide derivatives: These compounds share the N-phenylacetamide moiety but may have different aromatic rings.
Uniqueness
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is unique due to its specific combination of quinoline and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
344239-03-8 |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27) |
InChI-Schlüssel |
ILTWMFDOPUPSSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


